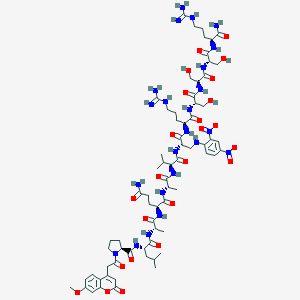

SDZ NKT 343

描述

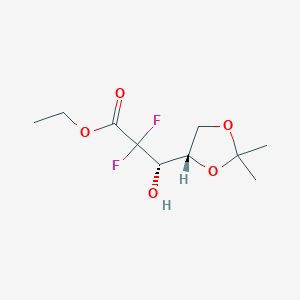

羟基脱甲基波生坦,也称为Ro 64-1056,是波生坦的代谢产物。波生坦是一种双重内皮素受体拮抗剂,主要用于治疗肺动脉高压。 羟基脱甲基波生坦由细胞色素P450酶CYP2C9和CYP3A4在肝脏中产生 .

科学研究应用

羟基脱甲基波生坦在科学研究中具有多种应用,包括:

化学: 用作研究波生坦代谢及其衍生物的参考化合物.

生物学: 研究其在涉及波生坦的代谢途径中的作用。

工业: 用于开发测定波生坦及其代谢产物的分析方法.

作用机制

羟基脱甲基波生坦通过作为波生坦的代谢产物发挥作用。波生坦是内皮素-1在内皮素-A和内皮素-B受体上的竞争性拮抗剂。 通过阻断内皮素-1与其受体的结合,波生坦及其代谢产物(包括羟基脱甲基波生坦)可以防止血管收缩并降低血压 .

生化分析

Biochemical Properties

SDZ NKT 343 interacts with the tachykinin NK 1 receptor, displaying a high degree of selectivity over human NK 2 and NK 3 receptors . The IC 50 values for human and rat receptors are 0.62 and 451 nM respectively .

Cellular Effects

This compound influences cell function by antagonizing the SP-induced Ca 2+ efflux . This can impact various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the tachykinin NK 1 receptor and inhibiting its activity . This can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It has been shown to inhibit mechanical hyperalgesia in vivo .

准备方法

合成路线及反应条件

羟基脱甲基波生坦的合成涉及波生坦在肝脏中的代谢转化。 负责这种转化的主要酶是CYP2C9和CYP3A4 . 文献中没有详细记录羟基脱甲基波生坦工业生产的具体合成路线和反应条件。 一般工艺涉及波生坦的羟基化和脱甲基化。

工业生产方法

化学反应分析

反应类型

羟基脱甲基波生坦会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化以产生其他代谢产物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: 取代反应可能发生,特别是涉及羟基和甲氧基。

常用试剂和条件

羟基脱甲基波生坦反应中常用的试剂和条件包括:

氧化剂: 如过氧化氢和高锰酸钾。

还原剂: 如硼氢化钠和氢化铝锂。

溶剂: 如甲醇、乙醇和二甲基亚砜。

形成的主要产物

羟基脱甲基波生坦反应形成的主要产物取决于具体的反应条件。例如,氧化可以产生进一步羟基化的代谢产物,而还原可以产生脱甲基化的产物。

相似化合物的比较

羟基脱甲基波生坦与波生坦的其他代谢产物相似,例如:

羟基波生坦: 波生坦的另一种羟基化代谢产物。

酚代谢产物: 波生坦的酚类衍生物。

羟基-酚代谢产物: 一种从波生坦衍生的同时具有羟基和酚基的化合物.

羟基脱甲基波生坦由于其特定的羟基化和脱甲基化模式而独一无二,这使其与其他波生坦代谢产物区别开来。

属性

IUPAC Name |

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVSIMQAFWRUEC-JDXGNMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431762 | |

| Record name | SDZ NKT 343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180046-99-5 | |

| Record name | SDZ NKT 343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, this compound inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.

Q2: What is the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?

A: The development of this compound involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of this compound, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.

Q3: What is known about the in vitro and in vivo efficacy of this compound?

A: Beyond its high in vitro potency, this compound demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted this compound's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.

Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。